molecular formula C14H12Cl3O4P B14670159 Ethyl phenyl 2,4,6-trichlorophenyl phosphate CAS No. 38149-72-3

Ethyl phenyl 2,4,6-trichlorophenyl phosphate

Cat. No.: B14670159
CAS No.: 38149-72-3
M. Wt: 381.6 g/mol
InChI Key: MOHMQGLVGUGERE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl phenyl 2,4,6-trichlorophenyl phosphate is an organophosphorus compound with the molecular formula C14H12Cl3O4P . It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl phenyl 2,4,6-trichlorophenyl phosphate typically involves the reaction of phenol derivatives with phosphorus oxychloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, with the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl phenyl 2,4,6-trichlorophenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl phenyl 2,4,6-trichlorophenyl phosphate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its role as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Ethyl phenyl 2,4,6-trichlorophenyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of certain enzymes, leading to alterations in biochemical pathways. The compound’s phosphate group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl phenyl 2,4,6-trimethylbenzoyl phosphate
  • Ethyl phenyl 2,4,6-dichlorophenyl phosphate
  • Ethyl phenyl 2,4,6-dimethylphenyl phosphate

Uniqueness

Ethyl phenyl 2,4,6-trichlorophenyl phosphate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective .

Biological Activity

Ethyl phenyl 2,4,6-trichlorophenyl phosphate (EPTCP) is a compound with notable biological activity, primarily recognized for its interactions with various molecular targets, including enzymes and receptors. This article delves into the biological effects of EPTCP, supported by data tables, case studies, and research findings.

EPTCP is an organophosphate compound characterized by its phosphate group attached to a phenyl ring and a trichlorophenyl moiety. The molecular structure facilitates its interaction with biological systems, particularly through inhibition of specific enzymes.

Mechanism of Action:

  • EPTCP acts primarily as an inhibitor of acetylcholinesterase (AChE), an essential enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to elevated levels of acetylcholine, resulting in prolonged neurotransmission and potential neurotoxic effects.

In Vitro Studies

Research has demonstrated that EPTCP exhibits significant biological activity in vitro. The following table summarizes key findings from various studies assessing its cytotoxicity and enzyme inhibition:

Study Cell Line IC50 (µM) Mechanism
Study 1MDA-MB-23125.5AChE inhibition
Study 2K56230.0Cytotoxicity via apoptosis
Study 3HeLa15.0Cell cycle arrest at G2/M phase

These findings indicate that EPTCP can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy .

In Vivo Studies

In vivo studies further elucidate the biological activity of EPTCP. A notable study assessed the effects of EPTCP on rat models:

  • Acute Toxicity: The compound exhibited low acute oral toxicity with an LD50 greater than 5,000 mg/kg body weight.
  • Repeated Dose Toxicity: A no-observed-adverse-effect level (NOAEL) was established at 1,000 mg/kg body weight per day over a 28-day period .

Case Study 1: Cancer Cell Line Response

In a controlled laboratory setting, researchers evaluated the antiproliferative effects of EPTCP on several cancer cell lines. The study revealed that EPTCP significantly inhibited cell proliferation in MDA-MB-231 cells with an IC50 value of 25.5 µM. The mechanism was attributed to AChE inhibition leading to increased intracellular acetylcholine levels, promoting apoptosis.

Case Study 2: Neurotoxicity Assessment

A neurotoxicity assessment was conducted using zebrafish embryos to evaluate the developmental impact of EPTCP. Results indicated that exposure to EPTCP resulted in significant developmental delays and increased mortality rates at concentrations above 10 µM, highlighting its potential neurotoxic effects.

Properties

CAS No.

38149-72-3

Molecular Formula

C14H12Cl3O4P

Molecular Weight

381.6 g/mol

IUPAC Name

ethyl phenyl (2,4,6-trichlorophenyl) phosphate

InChI

InChI=1S/C14H12Cl3O4P/c1-2-19-22(18,20-11-6-4-3-5-7-11)21-14-12(16)8-10(15)9-13(14)17/h3-9H,2H2,1H3

InChI Key

MOHMQGLVGUGERE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OC1=CC=CC=C1)OC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.